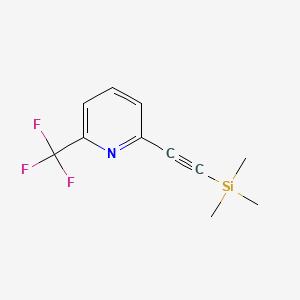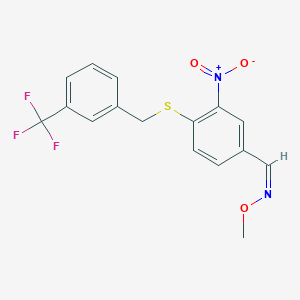
1-(4-Iodophenyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodophenyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
準備方法
The synthesis of 1-(4-Iodophenyl)-1H-indazole can be achieved through several routes. One common method involves the cyclization of 2-iodobenzylamine with hydrazine, followed by the introduction of the phenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
化学反応の分析
1-(4-Iodophenyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation and Reduction: The indazole ring can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield the corresponding indazole-3-carboxylic acid, while reduction with lithium aluminum hydride can produce the indazole-3-amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, allowing for the introduction of various functional groups onto the phenyl ring. These reactions typically require palladium catalysts and bases such as cesium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, a Suzuki-Miyaura coupling with phenylboronic acid would yield 1-(4-phenylphenyl)-1H-indazole.
科学的研究の応用
1-(4-Iodophenyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential as a therapeutic agent. Derivatives of this compound have shown promise in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in electronics and materials science.
作用機序
The mechanism of action of 1-(4-Iodophenyl)-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
The molecular pathways involved in these effects are complex and can vary depending on the specific derivative and target. common pathways include the MAPK/ERK and PI3K/Akt signaling pathways, which play crucial roles in cell growth and survival.
類似化合物との比較
1-(4-Iodophenyl)-1H-indazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-1H-indazole: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)-1H-indazole: Contains a chlorine atom on the phenyl ring. It is less reactive in substitution reactions compared to the iodine derivative but may have different pharmacological properties.
1-(4-Fluorophenyl)-1H-indazole: The fluorine atom imparts unique electronic properties, making this compound useful in medicinal chemistry for the design of drugs with specific pharmacokinetic profiles.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential for diverse applications in research and industry.
特性
分子式 |
C13H9IN2 |
|---|---|
分子量 |
320.13 g/mol |
IUPAC名 |
1-(4-iodophenyl)indazole |
InChI |
InChI=1S/C13H9IN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H |
InChIキー |
UIKIVHREGPUDOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B14113626.png)
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14113644.png)
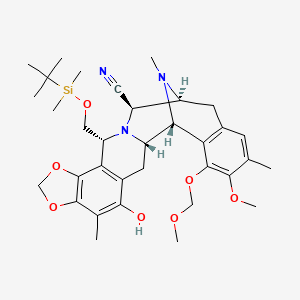
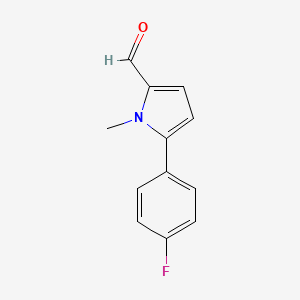
![(2Z)-2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14113656.png)


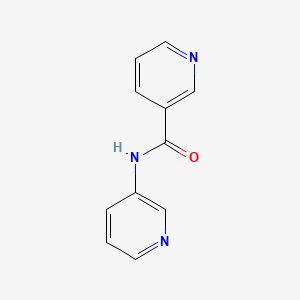
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
